![molecular formula C23H26FN3O B5559292 2-(4-{[7-fluoro-2-(4-methylphenyl)-3-quinolinyl]methyl}-1-piperazinyl)ethanol](/img/structure/B5559292.png)

2-(4-{[7-fluoro-2-(4-methylphenyl)-3-quinolinyl]methyl}-1-piperazinyl)ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related quinoline compounds involves multi-step reactions, starting from key intermediates like diamino-fluoro-benzene and proceeding through condensation with dicarbonyl compounds. For example, the synthesis of 2,3-disubstituted 6-fluoro-7-(4-methyl-1-piperazinyl)-quinoxalines demonstrates a similar approach, utilizing diamino compounds for bioassay preparations, albeit without significant in vitro activity against certain strains like E. coli and S. aureus (Abdel-Jalil et al., 2000).

Molecular Structure Analysis

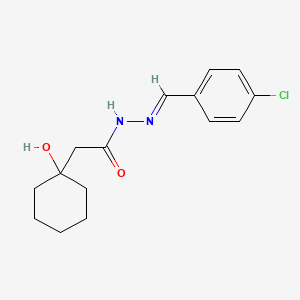

Molecular structure determination often involves spectroscopic methods like IR, NMR, and mass spectrometry, as seen in the synthesis of Nꞌ-{[2-(Piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide, where the structure was elucidated based on such data (Afzal et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving quinoline derivatives can lead to various products depending on the reactants and conditions. For instance, photochemical reactions of ciprofloxacin, a quinoline derivative, in aqueous solutions result in low-efficiency substitution and minor decarboxylation, influenced by additives like sodium sulfite or phosphate (Mella et al., 2001).

Physical Properties Analysis

Physical properties like crystal structure and conformation can be crucial for understanding a compound's behavior. For example, the crystal structures of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol and its dehydration compound provide insights into molecular conformation and intermolecular interactions, highlighting the importance of such studies (Percino et al., 2008).

Chemical Properties Analysis

Chemical properties, including reactivity and interaction with biological targets, are fundamental for potential applications. Synthesis and structure-activity relationships studies of quinolone antibacterials, for example, show how modifications at certain positions can affect antibacterial activity and DNA-gyrase inhibition, shedding light on the chemical behavior of such compounds (Laborde et al., 1993).

科学的研究の応用

Chemosensing Applications

The development of chemosensors for metal ions is a significant area of application for quinoline derivatives. For instance, a chemosensor based on a quinoline framework exhibited remarkable sensitivity and selectivity for Zn2+ ions in aqueous solutions and biological samples. This sensor could monitor Zn2+ concentrations in living cells, highlighting its utility in biological and environmental monitoring (Park et al., 2015).

Fluorescence Studies

Quinoline compounds are extensively studied for their fluorescence properties. N-aryl-2-aminoquinolines, for example, showed varied fluorescence quantum yields based on their substituent groups and interaction with solvents. These studies provide insights into the design of fluorescent probes for biochemical applications (Hisham et al., 2019).

Antimicrobial Activities

Synthesis and evaluation of quinoline derivatives for antimicrobial properties have led to identifying compounds with potential therapeutic applications. Some quinoline-based compounds have demonstrated significant in vitro activity against various microbial strains, offering a pathway for the development of new antimicrobial agents (Patel et al., 2007).

Synthesis and Chemical Transformations

Research on quinoline derivatives also focuses on their synthesis and potential as building blocks in organic chemistry. For example, the preparation of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol showcases the synthetic methodologies for creating complex molecules with specific functional groups, offering a foundation for further chemical transformations and applications in various domains (Wang Jin-peng, 2013).

将来の方向性

特性

IUPAC Name |

2-[4-[[7-fluoro-2-(4-methylphenyl)quinolin-3-yl]methyl]piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FN3O/c1-17-2-4-18(5-3-17)23-20(14-19-6-7-21(24)15-22(19)25-23)16-27-10-8-26(9-11-27)12-13-28/h2-7,14-15,28H,8-13,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAAGHWKTBFEHTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=C3C=CC(=CC3=N2)F)CN4CCN(CC4)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-{[7-Fluoro-2-(4-methylphenyl)-3-quinolinyl]methyl}-1-piperazinyl)ethanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-4-(4-{[3-(3-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5559230.png)

![5-ethyl-2,3-dimethyl-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5559232.png)

![1-[2-(2-fluorophenoxy)butanoyl]-4-piperidinecarboxamide](/img/structure/B5559240.png)

![8-[cyclohexyl(methyl)amino]-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5559243.png)

![2-chloro-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5559247.png)

![2-(3,4-difluorobenzyl)-8-(6-methoxy-4-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5559250.png)

![2-{4-methoxy-3-[(3-methoxyphenoxy)methyl]phenyl}-3-propyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5559251.png)

![N-isopropyl-2-methyl-N-[3-(methylthio)benzyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5559264.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5559276.png)

![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5559277.png)

![N-[(5-methyl-2-pyrazinyl)methyl]-1-benzothiophene-5-carboxamide](/img/structure/B5559285.png)

![N-[3-chloro-4-(1-piperidinyl)phenyl]-3-methylbutanamide](/img/structure/B5559305.png)

![(1R*,3S*)-7-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5559316.png)